3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
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Overview
Description
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group and a methyl group at the 4-position. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Aminomethylation: The carboxyl group of 4-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 3-(Aminomethyl)-4-methylbenzoic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-methylbenzoic acid are aminomethylated using formaldehyde and ammonium chloride.
Purification: The crude product is purified through recrystallization or other suitable methods.
Conversion to Hydrochloride: The purified product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the aminomethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can yield carboxylic acids or aldehydes.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield a wide range of products, including different substituted benzoic acids.
Scientific Research Applications
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also participate in various metabolic pathways, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methylbenzoic acid: Lacks the aminomethyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(aminomethyl)-4-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOXROYHWZDYMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087761-42-9 |
Source
|
Record name | 3-(aminomethyl)-4-methylbenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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